(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide
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Overview
Description
(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry, characterized by the (2S,3S) configuration, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide typically involves the asymmetric reduction of precursor compounds. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and offers high stereoselectivity and yield.
Industrial Production Methods
For industrial production, the process can be scaled up using engineered bacteria containing carbonyl reductase and glucose dehydrogenase . This approach ensures high substrate concentration and product yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Benzhydrylquinuclidin-3-amine
- (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid
- (2S,3S)-Hydroxybupropion hydrochloride
Uniqueness
What sets (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide apart from similar compounds is its specific (2S,3S) configuration, which imparts unique stereochemical properties. This configuration enhances its ability to interact with chiral environments in biological systems, making it a valuable tool for studying stereospecific interactions and reactions.
Properties
CAS No. |
917875-42-4 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2S,3S)-3-amino-N-benzyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10-/m0/s1 |
InChI Key |
QYFBXGQDDJBPIX-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)N |
Canonical SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)N |
Origin of Product |
United States |
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